3-(3,4-dimethoxyphenyl)-6-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3-methoxybenzyl alcohol under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
Methyl (3,4-dimethoxyphenyl)acetate: Known for its applications in fragrance and flavor industries.
(1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE: Studied for its potential biological activities.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H24O6 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C26H24O6/c1-16-21-14-20(31-15-17-6-5-7-19(12-17)28-2)9-11-22(21)32-26(27)25(16)18-8-10-23(29-3)24(13-18)30-4/h5-14H,15H2,1-4H3 |
InChI Key |
XFRWKHKRXBWILY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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